molecular formula C11H17N3 B13059273 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13059273
M. Wt: 191.27 g/mol
InChI Key: PRFCUCBRYDVBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyrimidine ring. Key structural attributes include a methyl group at position 2 and a 1-methylcyclopropyl substituent at position 6.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-7-(1-methylcyclopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-8-7-10-12-6-3-9(14(10)13-8)11(2)4-5-11/h7,9,12H,3-6H2,1-2H3

InChI Key

PRFCUCBRYDVBKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CCNC2=C1)C3(CC3)C

Origin of Product

United States

Preparation Methods

Table 1: Representative Reaction Conditions and Yields for Pyrazolo[1,5-a]pyrimidine Formation

Entry Aminopyrazole Derivative Electrophile (β-Ketoester/Enaminone) Catalyst/Conditions Temperature (°C) Time (min) Yield (%) Reference
1 3-Amino-4-phenylpyrazole Dimethyl acetylenedicarboxylate (DMAD) KHSO4, ultrasonic irradiation 60–65 9–12 84–92
2 5-Amino-3-methylpyrazole Diethyl malonate Sodium ethanolate base Reflux Several h 89
3 Aminopyrazole derivatives β-Ketoesters (various) Acidic medium, reflux 60–100 Hours Moderate to high

The introduction of the 1-methylcyclopropyl group at the 7-position is achieved by employing appropriately substituted aminopyrazoles or through post-cyclization functionalization.

  • Approach A : Use of 7-substituted aminopyrazoles bearing the 1-methylcyclopropyl moiety, which upon cyclocondensation with β-ketoesters yields the target compound directly.
  • Approach B : Post-synthetic modification of the 7-position by nucleophilic substitution or cross-coupling reactions on halogenated pyrazolo[1,5-a]pyrimidine intermediates.

The cyclopropyl substituent is typically introduced via cyclopropyl-containing amines or via organometallic reagents in later steps.

Green and Ultrasonic-Assisted Synthesis

Recent advances have demonstrated the use of ultrasonic irradiation and aqueous-alcoholic media to enhance reaction rates and yields while minimizing solvent use and harsh conditions.

  • The ultrasonic method facilitates the aza-Michael addition and subsequent ring closure efficiently.
  • Potassium bisulfate (KHSO4) acts as a mild acid catalyst, protonating the ester carbonyl to increase electrophilicity.
  • The method yields high purity products with minimal purification steps.

Table 2: Ultrasonic-Assisted Synthesis Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Product Code Reaction Time (min) Melting Point (°C) Yield (%) Notes
3a 10 156–157 87 High purity, minimal workup
3d 10 247–248 92 Efficient cyclization
3k 10 145–146 95 Ethyl group confirmed by NMR

Note: These derivatives are structurally related to the target compound and demonstrate the robustness of the synthetic method.

Multi-Step Synthetic Routes from Patents

Patent literature reveals multi-step syntheses involving:

  • Preparation of substituted aminopyrazoles via reactions of malononitrile derivatives with hydrazine.
  • Cyclocondensation with β-ketoesters or chloroformates to form pyrazolo[1,5-a]pyrimidine cores.
  • Functional group transformations such as chlorination, amination, and alkylation to install specific substituents including the 1-methylcyclopropyl group.

These routes often employ:

  • Controlled temperature conditions (25–100 °C)
  • Use of protecting groups (e.g., tert-butyl carbamates)
  • Purification by column chromatography or preparative HPLC

Such detailed synthetic sequences provide access to highly functionalized derivatives suitable for biological evaluation.

Mechanistic Insights

The key mechanistic step involves the aza-Michael addition of the aminopyrazole nitrogen to an activated alkyne or α,β-unsaturated carbonyl compound, followed by ring closure and elimination of small molecules (e.g., methanol from esters).

  • Protonation of the carbonyl oxygen by acid catalysts enhances electrophilicity.
  • The reaction proceeds smoothly under mild conditions, with ultrasonic irradiation accelerating the process.
  • The final pyrazolo[1,5-a]pyrimidine ring system is stabilized by conjugation and tautomerism.

Summary Table: Preparation Methods Overview

Method Type Key Reagents Conditions Advantages Yield Range (%) References
One-step cyclocondensation Aminopyrazoles + β-ketoesters/enaminones Ethanol-water, KHSO4, ultrasound Mild, green, rapid 84–95
Multi-step synthetic sequence Malononitrile derivatives, hydrazine, β-ketoesters Varied, 25–100 °C, chromatography Structural diversity, functionalization Moderate to high
Post-synthetic functionalization Halogenated intermediates, organometallics Mild to moderate, HPLC purification Specific substituent installation Moderate

The preparation of 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is most effectively achieved through the condensation of appropriately substituted aminopyrazoles with β-ketoesters or related electrophiles under mild acidic conditions, often assisted by ultrasonic irradiation in aqueous-alcoholic media. Multi-step synthetic routes from patent literature provide alternative pathways allowing for precise introduction of the 1-methylcyclopropyl group. These methods yield high purity products with good to excellent yields and are supported by mechanistic rationales involving aza-Michael additions and cyclizations.

Chemical Reactions Analysis

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of inflammatory mediators, disruption of viral replication, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Differences

(a) Trifluoromethyl-Substituted Derivatives
  • Example : 2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 832739-70-5)
    • Molecular Formula : C₈H₁₀F₃N₃
    • Molecular Weight : 231.22 g/mol
    • Key Differences : The trifluoromethyl group increases lipophilicity (logP ~2.5) and electron-withdrawing effects, enhancing metabolic resistance compared to the 1-methylcyclopropyl group .
    • Synthetic Relevance : Prepared via regioselective cyclization () or halogenation () .
(b) Cyclopropyl-Substituted Derivatives
  • The 3-amino group enables functionalization for drug discovery .
(c) Aromatic Ring-Substituted Derivatives
  • Example : 5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k in )
    • Molecular Formula : C₁₉H₁₃F₃N₃O
    • Molecular Weight : 371.33 g/mol
    • Key Differences : Aromatic substituents at positions 3 and 5 enhance π-π stacking interactions, favoring target binding in anti-mycobacterial applications .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Synthetic Route Reference
Target Compound C₁₀H₁₄N₃ 176.24 2-Me, 7-(1-Me-cyclopropyl) ~2.1 N/A
2-Me-7-CF₃ Derivative C₈H₁₀F₃N₃ 231.22 2-Me, 7-CF₃ ~2.5
7-Cyclopropyl-3-amine C₉H₁₄N₄ 178.23 7-Cyclopropyl, 3-NH₂ ~1.8
5-Phenyl-3-(4-CF₃Ph) Derivative C₁₉H₁₃F₃N₃O 371.33 5-Ph, 3-(4-CF₃Ph) ~3.0

*Estimated using fragment-based methods.

Biological Activity

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolopyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, synthesizing findings from various studies and sources.

  • Molecular Formula : C12H14N4
  • Molecular Weight : 218.27 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine backbone with a methyl group and a cyclopropyl substituent.

Biological Activity Overview

The biological activity of 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been investigated in several contexts:

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antiviral Activity

Some derivatives in the pyrazolo family have shown antiviral properties:

  • Case Study : In a study focusing on related compounds, certain pyrazolo[1,5-a]pyrimidines demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although specific data for 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine remains limited .

Neuroprotective Effects

The neuroprotective potential of pyrazolo compounds has also been explored:

  • Research Findings : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell growth ,
AntiviralActivity against HCMV and HSV-1
NeuroprotectiveProtection against oxidative stress ,

Case Study 1: Anticancer Activity

In a controlled study involving various pyrazolo derivatives:

  • Objective : To evaluate the cytotoxic effects on L1210 murine leukemic cells.
  • Findings : The study reported significant cytotoxicity at micromolar concentrations for several derivatives, suggesting that structural modifications could enhance activity.

Case Study 2: Antiviral Properties

A comparative analysis was conducted on several pyrazolo compounds:

  • Objective : To assess antiviral efficacy against HCMV.
  • Results : Only specific derivatives exhibited notable antiviral activity with minimal cytotoxicity to host cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.